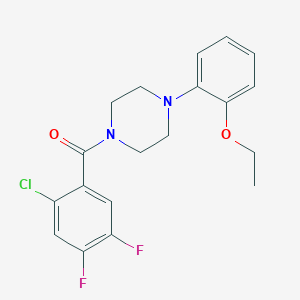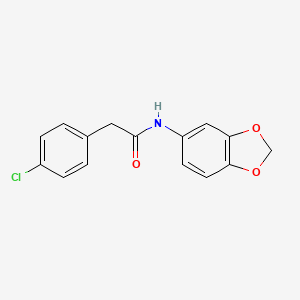
ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of quinoline, which is known for its diverse biological activities. Ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting key enzymes and signaling pathways involved in cell growth and proliferation. It has also been suggested that this compound may interact with DNA and RNA, leading to the inhibition of protein synthesis and cell death.
Biochemical and Physiological Effects:
Ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. It has also been shown to inhibit viral replication by interfering with viral entry and replication. Ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high purity. It also exhibits potent biological activities, making it a useful tool for studying various biological processes. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate. One direction is to further investigate the mechanism of action of this compound and its potential targets in various biological systems. Another direction is to develop new derivatives of ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate with improved biological activities and pharmacokinetic properties. Additionally, the potential applications of this compound in the treatment of various diseases, such as cancer, viral infections, and neurodegenerative diseases, should be explored further.
合成法
Ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Fischer indole synthesis, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an amine and an aldehyde to form a tetrahydro-β-carboline intermediate, which is then oxidized to form the final product. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone to form an intermediate, which is then cyclized to form the final product. The Skraup reaction involves the condensation of an aniline with a ketone or aldehyde in the presence of a strong acid catalyst to form a quinoline intermediate, which is then oxidized to form the final product.
科学的研究の応用
Ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate has been studied extensively for its potential applications in medicinal chemistry. This compound has been shown to exhibit potent antitumor, antiviral, and antibacterial activities. It has also been shown to have neuroprotective and anti-inflammatory properties. Ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate has been used as a lead compound for the development of new drugs for the treatment of cancer, viral infections, and neurodegenerative diseases.
特性
IUPAC Name |
ethyl 2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-4-20-14(18)9-16-10(2)8-12(17)11-6-5-7-13(19-3)15(11)16/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLIDVIGOGVICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=O)C2=C1C(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5725727.png)

![N-(tert-butyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5725734.png)
![N-[2-(methylthio)phenyl]-2-phenylacetamide](/img/structure/B5725736.png)


![N'-[1-(1-benzofuran-2-yl)ethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5725751.png)

![2-chloro-4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725758.png)

![N'-[2-(4-chlorophenoxy)acetyl]-2-pyrazinecarbohydrazide](/img/structure/B5725772.png)
![2-anilino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5725774.png)
![3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5725787.png)
